2-Benzimidazolinone, 1-(1-(4-phenylbut-3-ynyl)-4-piperidyl)- 2-Benzimidazolinone, 1-(1-(4-phenylbut-3-ynyl)-4-piperidyl)-
Brand Name: Vulcanchem
CAS No.: 100466-03-3
VCID: VC20767779
InChI: InChI=1S/C22H23N3O/c26-22-23-20-11-4-5-12-21(20)25(22)19-13-16-24(17-14-19)15-7-6-10-18-8-2-1-3-9-18/h1-5,8-9,11-12,19H,7,13-17H2,(H,23,26)
SMILES: C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCC#CC4=CC=CC=C4
Molecular Formula: C22H23N3O
Molecular Weight: 345.4 g/mol

2-Benzimidazolinone, 1-(1-(4-phenylbut-3-ynyl)-4-piperidyl)-

CAS No.: 100466-03-3

Cat. No.: VC20767779

Molecular Formula: C22H23N3O

Molecular Weight: 345.4 g/mol

* For research use only. Not for human or veterinary use.

2-Benzimidazolinone, 1-(1-(4-phenylbut-3-ynyl)-4-piperidyl)- - 100466-03-3

Specification

CAS No. 100466-03-3
Molecular Formula C22H23N3O
Molecular Weight 345.4 g/mol
IUPAC Name 3-[1-(4-phenylbut-3-ynyl)piperidin-4-yl]-1H-benzimidazol-2-one
Standard InChI InChI=1S/C22H23N3O/c26-22-23-20-11-4-5-12-21(20)25(22)19-13-16-24(17-14-19)15-7-6-10-18-8-2-1-3-9-18/h1-5,8-9,11-12,19H,7,13-17H2,(H,23,26)
Standard InChI Key WBCKSDLJLBWFPY-UHFFFAOYSA-N
SMILES C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCC#CC4=CC=CC=C4
Canonical SMILES C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCC#CC4=CC=CC=C4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator